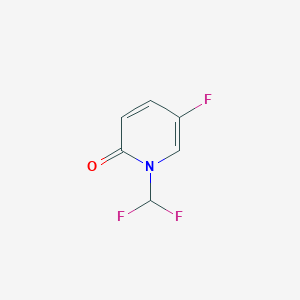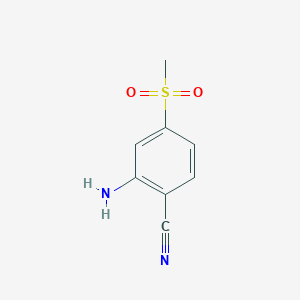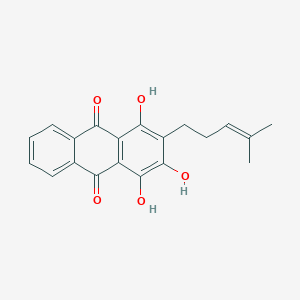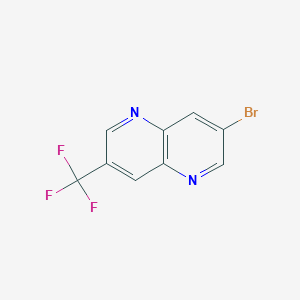
1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi. This particular compound is characterized by its unique structure, which includes a chlorine atom, hydroxyl groups, a methoxy group, and a methyl group attached to the anthracene-9,10-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with various functional groups.
科学的研究の応用
1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The presence of hydroxyl and methoxy groups enhances its ability to form hydrogen bonds with biological molecules, increasing its efficacy.
類似化合物との比較
Similar Compounds
- 1,4-Dihydroxy-2-methoxy-7-methylanthracene-9,10-dione
- 1,5-Dihydroxy-2-methylanthracene-9,10-dione
- 9,10-Anthraquinone
Uniqueness
1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione is unique due to the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives. The combination of hydroxyl, methoxy, and methyl groups further enhances its versatility in various chemical reactions and applications.
特性
CAS番号 |
61539-60-4 |
|---|---|
分子式 |
C16H11ClO5 |
分子量 |
318.71 g/mol |
IUPAC名 |
1-chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H11ClO5/c1-6-3-9(18)12-13(14(6)17)15(20)8-4-7(22-2)5-10(19)11(8)16(12)21/h3-5,18-19H,1-2H3 |
InChIキー |
SVLBZUCAPZJAKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)




![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)


![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)



